H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH

Melanocortin receptor pharmacology MC3R agonism cAMP assay

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH (CAS 2791-05-1), also designated ACTH (1-10), is the N-terminal decapeptide fragment of adrenocorticotropic hormone (ACTH) that shares its amino acid sequence with the α-melanocyte stimulating hormone (α-MSH) N-terminus. Unlike the full-length ACTH (1-39) hormone or the clinically utilized ACTH (1-24) fragment, ACTH (1-10) lacks the critical Lys(15)-Lys(16)-Arg(17)-Arg(18) basic core required for MC2R (ACTH receptor) activation and adrenal steroidogenesis.

Molecular Formula C59H78N16O16S
Molecular Weight 1299.4 g/mol
Cat. No. B12060015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH
Molecular FormulaC59H78N16O16S
Molecular Weight1299.4 g/mol
Structural Identifiers
SMILESCSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CO)N
InChIInChI=1S/C59H78N16O16S/c1-92-21-19-42(70-58(91)47(30-77)75-56(89)43(71-50(83)38(60)29-76)23-33-13-15-36(78)16-14-33)54(87)69-41(17-18-48(79)80)53(86)74-46(25-35-27-63-31-67-35)57(90)72-44(22-32-8-3-2-4-9-32)55(88)68-40(12-7-20-64-59(61)62)52(85)73-45(51(84)66-28-49(81)82)24-34-26-65-39-11-6-5-10-37(34)39/h2-6,8-11,13-16,26-27,31,38,40-47,65,76-78H,7,12,17-25,28-30,60H2,1H3,(H,63,67)(H,66,84)(H,68,88)(H,69,87)(H,70,91)(H,71,83)(H,72,90)(H,73,85)(H,74,86)(H,75,89)(H,79,80)(H,81,82)(H4,61,62,64)
InChIKeyDIBOMWBTHPDGOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ACTH (1-10) Fragment Procurement Guide: Sourcing the 10-Residue N-Terminal Peptide for Differentiated Melanocortin Research


H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-OH (CAS 2791-05-1), also designated ACTH (1-10), is the N-terminal decapeptide fragment of adrenocorticotropic hormone (ACTH) that shares its amino acid sequence with the α-melanocyte stimulating hormone (α-MSH) N-terminus [1]. Unlike the full-length ACTH (1-39) hormone or the clinically utilized ACTH (1-24) fragment, ACTH (1-10) lacks the critical Lys(15)-Lys(16)-Arg(17)-Arg(18) basic core required for MC2R (ACTH receptor) activation and adrenal steroidogenesis [2]. Instead, this fragment retains selective agonist activity at MC3R, MC4R, and MC1R while exhibiting quantifiable differences in potency and selectivity compared to the structurally adjacent fragments ACTH (4-10) and ACTH (4-11) [3]. These differential pharmacological properties make ACTH (1-10) a valuable molecular tool for discriminating melanocortin receptor subtype contributions in neuroendocrine, behavioral, and gastrointestinal research applications where eliminating MC2R-mediated steroidogenic confounds is essential [4].

Why ACTH (1-10) Cannot Be Substituted by ACTH (4-10), ACTH (4-11), or Other Overlapping Fragments


The melanocortin peptide family shares the core His-Phe-Arg-Trp pharmacophore motif, yet N-terminal and C-terminal flanking residues critically modulate receptor subtype selectivity, binding affinity, and downstream signaling efficacy [1]. ACTH (1-10) is frequently conflated with ACTH (4-10) and ACTH (4-11) in procurement databases because they derive from the same precursor; however, the presence of the N-terminal Ser(1)-Tyr(2)-Ser(3) tripeptide in ACTH (1-10) confers an 8.8-fold greater potency at MC3R and measurable MC1R adenylate cyclase activation (EC50 25 nM), while the C-terminal Lys(11) residue in ACTH (4-11) alters the charge distribution and receptor interaction profile [2]. Procuring the incorrect fragment introduces uncontrolled variables in receptor pharmacology experiments: ACTH (4-10) lacks MC1R activity, ACTH (4-11) loses almost all MC1R binding, and neither fragment reproduces the stress-gastric protection phenotype demonstrated for ACTH (1-10) in vivo [3]. These non-interchangeable pharmacological fingerprints mean that generic substitution without sequence-level verification will compromise experimental reproducibility and data interpretability.

Quantitative Differentiation Evidence for ACTH (1-10) Against Closest Analogs


MC3R Agonist Potency: ACTH (1-10) is 8.8-Fold More Potent than ACTH (4-10)

ACTH (1-10) exhibits significantly greater agonist potency at the human recombinant melanocortin-3 receptor (MC3R) compared to its closest structural analog ACTH (4-10), which lacks the N-terminal Ser-Tyr-Ser tripeptide. The EC50 difference of 8.8-fold indicates that the N-terminal extension stabilizes ligand-receptor interactions at the MC3R orthosteric site [1][2]. This differentiation is critical for researchers studying MC3R-mediated energy homeostasis or immune regulation where the 23 nM potency of ACTH (4-10) may be insufficient to achieve full receptor occupancy in physiologically relevant concentration ranges.

Melanocortin receptor pharmacology MC3R agonism cAMP assay Structure-activity relationship

MC1R Adenylate Cyclase Activity: ACTH (1-10) Retains Functional Activation Whereas ACTH (4-11) Loses All MC1R Binding

ACTH (1-10) stimulates adenylate cyclase activity in HEK293 cells expressing human recombinant MC1R with an EC50 of 25 nM [1]. In contrast, ACTH (4-11) — a fragment that begins at Met(4) and extends to Lys(11) — loses almost all activity for binding to melanocortin receptor 1 (MC1R), exhibiting only weak α-MSH-like potency at supraphysiological concentrations of 100–1000 nM . This functional dichotomy demonstrates that the N-terminal Ser(1)-Tyr(2)-Ser(3) extension present in ACTH (1-10) but absent in ACTH (4-11) is essential for MC1R recognition and activation. For researchers investigating MC1R-mediated pigmentation, UV-induced DNA damage repair, or anti-inflammatory signaling, ACTH (1-10) provides a tractable peptide tool whereas ACTH (4-11) is functionally inert at this receptor subtype.

MC1R receptor Melanocyte biology Pigmentation research Adenylate cyclase

Stress Gastric Lesion Protection: ACTH (1-10) is Protective While ACTH (5-10), ACTH (34-39), and ACTH (1-17) Are Without Effect

In a direct head-to-head comparison of ACTH fragments in a cold-restraint stress gastric lesion model, intracerebroventricular administration of ACTH (1-10) (at a dose equimolar to 10 μg ACTH1-39) significantly reduced gastric lesion incidence and severity in rats [1]. Critically, the structurally related fragments ACTH (5-10), ACTH (34-39), and ACTH (1-17) were tested in the same study and were without protective effect [1]. This demonstrates that the gastroprotective activity maps specifically to the N-terminal decapeptide sequence and is not a generic property of all ACTH-derived fragments. Furthermore, ACTH (1-13) was also protective, suggesting the essential sequence lies within residues 1-10 [1]. This in vivo functional selectivity data provides a unique differentiation point: no other ACTH fragment of comparable or shorter length reproduces this phenotype.

Gastroprotection Stress response Brain-gut axis ACTH fragments

MC3R-over-MC4R Selectivity Ratio: ACTH (1-10) Shows 77-Fold MC3R Preference vs. 14-Fold for ACTH (4-10)

Calculating the within-compound selectivity ratio (MC4R EC50 / MC3R EC50) reveals that ACTH (1-10) demonstrates a 77-fold preference for MC3R over MC4R, compared to only a 14-fold preference for ACTH (4-10) [1][2]. This 5.5-fold differential in selectivity ratio indicates that the N-terminal Ser-Tyr-Ser tripeptide not only enhances absolute MC3R potency but also reshapes the receptor selectivity profile of the fragment. For researchers studying MC3R-specific signaling pathways — such as natriuresis, energy partitioning, or immune tolerance — ACTH (1-10) offers a wider functional window between MC3R activation and MC4R-mediated effects than ACTH (4-10), reducing the likelihood of confounding MC4R cross-activation at experimental concentrations.

Receptor selectivity MC3R vs MC4R Functional selectivity Melanocortin drug design

Absence of Adrenal Steroidogenic Activity: ACTH (1-10) Is Functionally Silent at MC2R Unlike ACTH (1-24)

In isolated rat adrenal cell steroidogenesis assays directly comparing ACTH fragments, ACTH (1-10) shows negligible corticosteroidogenic activity across the tested concentration range, whereas ACTH (1-24) produces a robust log dose-response curve [1]. This confirms that ACTH (1-10) lacks the essential MC2R activation motif (Lys-Lys-Arg-Arg at positions 15-18) required for adrenal steroidogenesis [1][2]. In the same assay, ACTH (4-10) and ACTH (5-10) are also virtually inactive, establishing that fragments shorter than ACTH (1-24) do not activate the adrenal ACTH receptor [1]. However, unlike ACTH (4-10) and ACTH (5-10), ACTH (1-10) uniquely retains MC3R, MC4R, and MC1R agonist activity. This combination — multi-receptor melanocortin agonism without MC2R-mediated steroidogenesis — is a distinctive pharmacological profile that no other fragment of equivalent or shorter length reproduces.

MC2R selectivity Steroidogenesis Adrenal cell assay HPA axis

Validated Application Scenarios for ACTH (1-10) Based on Quantitative Differentiation Evidence


MC3R-Selective Pharmacological Studies Requiring Minimal MC4R Cross-Activation

Investigators studying MC3R-mediated energy homeostasis, natriuresis, or anti-inflammatory signaling can use ACTH (1-10) as a preferential MC3R agonist. With an EC50 of 2.6 nM at MC3R and a 77-fold selectivity window over MC4R (EC50 200 nM), this fragment provides a wider functional separation between MC3R and MC4R activation than ACTH (4-10) (14-fold selectivity) [1]. Experimental designs should target concentrations in the 1–30 nM range to achieve near-maximal MC3R occupancy while producing less than 15% MC4R activation, enabling cleaner interpretation of MC3R-dependent phenotypes [1].

Central Nervous System Studies of Stress-Induced Gastric Mucosal Injury Without Adrenal Steroidogenic Confounds

ACTH (1-10) is the shortest ACTH fragment demonstrated to protect against cold-restraint stress-induced gastric lesions following intracerebroventricular administration [1]. Critically, this gastroprotection occurs in the absence of MC2R-mediated corticosterone release, confirmed by the negligible steroidogenic activity of ACTH (1-10) in adrenal cell assays [2]. This unique combination — in vivo efficacy at gastric protection without HPA axis activation — makes ACTH (1-10) the fragment of choice for dissecting brain POMC-derived peptide contributions to gastric mucosal defense mechanisms, particularly when ACTH (5-10) and ACTH (1-17) cannot substitute due to their established lack of protective effect in the same model [1][2].

MC1R-Mediated Melanocyte Differentiation and Pigmentation Research Excluding MC2R Activity

For investigators studying MC1R-dependent melanocyte biology, ACTH (1-10) provides a tractable peptide agonist with an EC50 of 25 nM for adenylate cyclase activation in HEK293-hMC1R cells [1]. ACTH (4-11) cannot fulfill this role, as it loses almost all MC1R binding activity and requires supraphysiological concentrations (100–1000 nM) for any measurable melanotropic effect [2]. ACTH (4-10) also lacks MC1R activity. Therefore, among short ACTH fragments spanning the His-Phe-Arg-Trp core, ACTH (1-10) uniquely retains MC1R agonism while simultaneously avoiding MC2R-mediated steroidogenic effects [3], making it suitable for in vivo pigmentation studies where glucocorticoid elevation would introduce unwanted metabolic variables.

ACTH Structure-Activity Relationship (SAR) Studies Mapping N-Terminal Contributions to Receptor Subtype Engagement

ACTH (1-10) serves as an essential comparator in systematic SAR programs that aim to deconvolute the contributions of individual ACTH residues to melanocortin receptor subtype binding and activation. Because ACTH (1-10), ACTH (4-10), and ACTH (4-11) differ only by the presence or absence of the N-terminal Ser-Tyr-Ser tripeptide and the C-terminal Lys residue, their side-by-side pharmacological profiling enables precise mapping of the structural determinants governing MC1R engagement (requires N-terminal extension) versus MC3R/MC4R potency modulation [1]. The quantitative EC50 differences documented above — 8.8-fold at MC3R, functional MC1R activation vs. absence, and 5.5-fold differential MC3R/MC4R selectivity — provide the numerical framework for computational modeling, pharmacophore mapping, and rational design of receptor-subtype-selective melanocortin ligands [1][2].

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